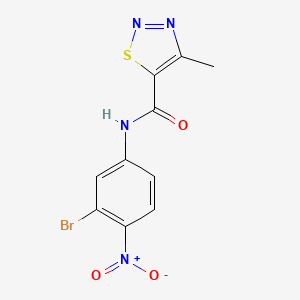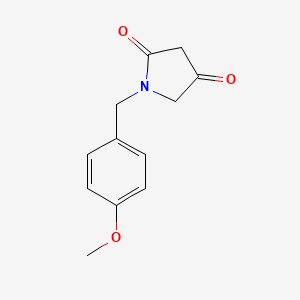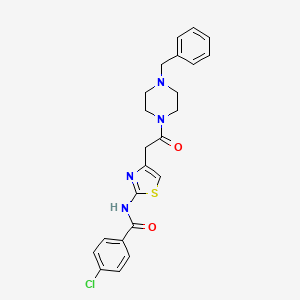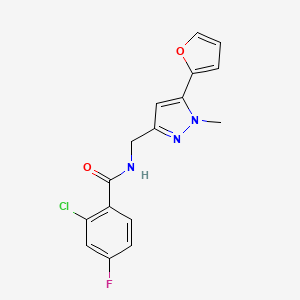
N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a bromo-nitrophenyl group and a carboxamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo-nitrophenyl group, the thiadiazole ring, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is often involved in redox reactions, while the carboxamide group can participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Characterization
- Heterocyclic Compound Synthesis : The synthesis and characterization of heterocyclic compounds, including thiadiazole derivatives, have been a focus of research due to their potential in various applications. One study describes the synthesis of metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties, highlighting the compound's relevance in enzyme inhibition studies (Büyükkıdan et al., 2013).
Biological Activities
Antibacterial and Antifungal Activities : Compounds related to thiadiazoles have been synthesized and tested for their antimicrobial properties. For instance, research on 1,3,4-thiadiazole derivatives showed significant antibacterial activity against various pathogens, underscoring the importance of these compounds in developing new antimicrobial agents (Balandis et al., 2019).
Anticancer Potential : The synthesis of thiazole and thiadiazole derivatives incorporating thiazole moiety has been explored for their anticancer activities. A study demonstrated that certain derivatives exhibit potent anticancer properties, indicating the relevance of thiadiazole derivatives in cancer research (Gomha et al., 2017).
Chemical Properties and Interactions
- Quantum Chemical Analysis : The crystal structure and quantum chemical analysis of thiadiazole molecules have been conducted to understand their intermolecular interactions, which are crucial for designing compounds with desired properties. A study provided insights into the nature and strength of various interactions within a thiadiazole compound, aiding in the understanding of its chemical behavior (Sowmya et al., 2020).
Antimicrobial and Antifungal Applications
- Fungicidal and Antifungal Efficacy : The synthesis and evaluation of thiadiazole derivatives for their fungicidal activity have been explored, with certain compounds showing moderate activity against tested fungi. This highlights the potential use of thiadiazole derivatives in agriculture and pharmaceuticals to combat fungal infections (Zi-lon, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-bromo-4-nitrophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O3S/c1-5-9(19-14-13-5)10(16)12-6-2-3-8(15(17)18)7(11)4-6/h2-4H,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDHYFVBTOETCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2580726.png)


![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580737.png)


![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)

![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)
